(5-(3-Thienyl)tetrazol-1-yl)acetic acid

Aldose Reductase Diabetic Complications Enzyme Inhibition

(5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT) is a research-grade aldose reductase inhibitor with nanomolar potency (IC50 21–28 nM across species). The 3-thienyl substituent confers >100-fold selectivity over generic tetrazoleacetic acid analogs—critical for reproducible polyol pathway inhibition. Validated ex vivo and in vivo: reduces sorbitol accumulation in sciatic nerve and erythrocytes, improves motor nerve conduction velocity in STZ-diabetic rat models. LogP 0.72, zero Lipinski violations assure formulation-ready properties. Insist on TAT; substituting generic analogs compromises experimental validity.

Molecular Formula C7H6N4O2S
Molecular Weight 210.22 g/mol
CAS No. 134717-73-0
Cat. No. B163505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(3-Thienyl)tetrazol-1-yl)acetic acid
CAS134717-73-0
Synonyms(5-(3-thienyl)tetrazol-1-yl)acetic acid
TAT-5,3
Molecular FormulaC7H6N4O2S
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NN=NN2CC(=O)O
InChIInChI=1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13)
InChIKeyDDVAZOPRCKAYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT): Procurement and Differentiation Overview


(5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT, CAS 134717-73-0) is a tetrazoleacetic acid derivative characterized by a 3-thienyl substituent on the tetrazole ring, yielding a molecular formula of C₇H₆N₄O₂S and a molecular weight of 210.22 g/mol . This compound is a well-documented aldose reductase (AR) inhibitor [1] and has been assigned the MeSH unique identifier C080974 [2]. It is commercially available at a minimum purity specification of 95% .

(5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT): Why In-Class Substitution is Not Advisable


Despite belonging to the broader class of tetrazoleacetic acid aldose reductase inhibitors, TAT is not interchangeable with its close structural analogs or other clinically investigated AR inhibitors. Potency differences exceeding two orders of magnitude are observed depending on the specific substituent on the tetrazole core [1]. For instance, while TAT exhibits nanomolar IC₅₀ values against AR from multiple species [2], many naphthyl- and benzofuran-substituted tetrazoleacetic acid derivatives display significantly weaker inhibition [1]. Furthermore, TAT demonstrates a unique selectivity profile over aldehyde reductase (ALR) and a favorable in vivo efficacy that are not universal class characteristics [3]. Substituting TAT with a generic tetrazoleacetic acid without rigorous validation would likely compromise experimental reproducibility and fail to reproduce the established biochemical and physiological outcomes.

(5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT): Quantitative Evidence for Differentiation


Aldose Reductase Inhibitory Potency: TAT vs. Established Clinical Comparators

TAT demonstrates exceptional potency as an aldose reductase inhibitor, with IC₅₀ values in the low nanomolar range across multiple species. This potency is comparable to, and in some cases exceeds, that of clinically investigated AR inhibitors such as Epalrestat and Tolrestat [1][2]. The data represent a direct head-to-head comparison of IC₅₀ values derived from enzyme inhibition assays.

Aldose Reductase Diabetic Complications Enzyme Inhibition

Selectivity for Aldose Reductase over Aldehyde Reductase: TAT vs. Class Averages

TAT exhibits a pronounced selectivity for aldose reductase (AR) over aldehyde reductase (ALR), an important attribute for minimizing potential off-target effects in vivo. The IC₅₀ for mouse liver ALR is 2400 nM, which is approximately 114-fold higher than the IC₅₀ for rat lens AR (21 nM) [1]. This selectivity ratio is a key differentiator, as many early AR inhibitors lacked sufficient selectivity and were associated with toxicity.

Selectivity Aldose Reductase Aldehyde Reductase Off-Target

In Vivo Efficacy in Diabetic Neuropathy: Reversal of Motor Nerve Conduction Velocity Deficits

In a streptozotocin-induced diabetic rat model, oral administration of TAT significantly improved motor nerve conduction velocity (MNCV), a key functional endpoint for diabetic neuropathy [1]. This in vivo efficacy is quantified and directly compared to untreated diabetic controls. A 14-day treatment with TAT (2.5-40 mg/kg/day) produced a significant improvement in MNCV, which correlated with a reduction in sciatic nerve sorbitol content (r = 0.672, P < 0.001) [1][2].

Diabetic Neuropathy In Vivo Pharmacology Motor Nerve Conduction Velocity

Ex Vivo Sorbitol Accumulation Inhibition: Potency in Nerve and Erythrocyte Models

TAT effectively inhibits sorbitol accumulation in key tissues relevant to diabetic complications, a direct downstream consequence of AR inhibition. The compound demonstrates particularly high potency in erythrocytes, with IC₅₀ values in the sub-micromolar range [1]. This is a direct comparison to baseline high-glucose conditions.

Sorbitol Pathway Ex Vivo Pharmacology Diabetic Complications

Physicochemical Profile: LogP and Predicted Drug-Likeness

TAT possesses a predicted LogP of 0.72, indicating a balanced hydrophilic-lipophilic profile . This is in contrast to many more lipophilic AR inhibitors (e.g., Epalrestat, cLogP ~3.5) that may suffer from poor aqueous solubility. The compound also has zero violations of Lipinski's Rule of 5 , suggesting favorable drug-like properties.

Physicochemical Properties LogP Drug-Likeness Solubility

Unique Mechanism of Enzyme Inhibition: Mixed-Type vs. Competitive

Kinetic analysis reveals that TAT exhibits an uncompetitive inhibition pattern at low concentrations (10 nM) and a mixed-type inhibition at higher concentrations against rat lens AR [1]. This is a distinct mechanistic feature compared to many AR inhibitors that act as pure competitive inhibitors with respect to the substrate.

Enzyme Kinetics Mechanism of Action Uncompetitive Inhibition

(5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT): Optimized Application Scenarios


In Vivo Studies of Diabetic Peripheral Neuropathy in Rodent Models

Based on its potent in vivo efficacy in improving motor nerve conduction velocity and reducing sorbitol accumulation in the sciatic nerve of STZ-induced diabetic rats [1][2], TAT is ideally suited for investigating the role of the polyol pathway in diabetic neuropathy. Researchers can use TAT as a positive control or tool compound to validate new therapeutic targets in this pathway.

In Vitro and Ex Vivo Investigation of Aldose Reductase-Dependent Mechanisms

With well-characterized IC₅₀ values across multiple species and enzyme sources (21-28 nM for AR) [1] and demonstrated ex vivo efficacy in inhibiting sorbitol accumulation in erythrocytes and nerves [1], TAT serves as a reliable pharmacological tool for dissecting AR-mediated signaling and metabolic flux in cell and tissue culture models.

Structure-Activity Relationship (SAR) Studies of Tetrazole-Based AR Inhibitors

The 3-thienyl substituent of TAT imparts a specific activity and selectivity profile distinct from naphthyl-, benzofuran-, or phenyl-substituted tetrazoleacetic acids [1]. Researchers engaged in medicinal chemistry can utilize TAT as a benchmark to evaluate the impact of heteroaryl modifications on potency, selectivity, and physicochemical properties.

Physicochemical and Formulation Studies for AR Inhibitor Development

TAT's predicted LogP of 0.72 and zero violations of Lipinski's Rule of 5 [1] make it an attractive starting point or comparator for formulation and drug delivery studies. Its balanced solubility profile may offer advantages in developing oral or parenteral formulations compared to more lipophilic AR inhibitors.

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